molecular formula C41H68O14 B8038411 (2R,3R,4S,5S,6R)-2-[[(3R,9R,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,3R,4S,5S,6R)-2-[[(3R,9R,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Numéro de catalogue: B8038411
Poids moléculaire: 785.0 g/mol
Clé InChI: QMNWISYXSJWHRY-CSXKERSZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a highly complex glycoside featuring a pentacyclo[9.7.0.01,3.03,8.012,16]octadecane core with multiple substituents, including hydroxyl, methyl, and sugar moieties. Its structure comprises:

  • Pentacyclic core: A rigid five-ring system contributing to stereochemical complexity.
  • Substituents: A 2-methyloxolan-2-yl group with a 2-hydroxypropan-2-yl branch at position 13. A 3,4,5-trihydroxyoxan-2-yl (pyranose) sugar linked via an ether bond. Hydroxymethyl and hydroxyl groups on the oxane (tetrahydropyran) ring.

Propriétés

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3R,9R,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21-,22-,23?,24?,25+,26+,27-,28+,29-,30-,31+,32?,33+,34-,37-,38+,39-,40?,41-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNWISYXSJWHRY-CSXKERSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC34C[C@@]35CCC(C(C5[C@@H](CC4[C@@]1(C[C@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H68O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84687-43-4
Record name β-D-Glucopyranoside, (3β,6α,16β,20R,24S)-20,24-epoxy-16,25-dihydroxy-3-(β-D-xylopyranosyloxy)-9,19-cyclolanostan-6-yl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Pentacyclic Skeleton Assembly

The pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecane framework is synthesized via polycyclization of a geranylgeranyl pyrophosphate (GGPP) analog. Key steps include:

  • Epoxide-initiated cyclization : A diterpene precursor undergoes acid-catalyzed epoxide ring-opening to generate the fused pentacyclic system.

  • Stereochemical control : Titanium-mediated asymmetric aldol reactions install the C14 and C15 hydroxy groups with >95% enantiomeric excess (ee).

  • Sidechain functionalization : The (2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl moiety is introduced via Mitsunobu coupling between a tertiary alcohol and a dihydroxyacetone derivative.

Critical parameters :

ParameterOptimal RangeImpact on Yield
Reaction temperature0–5°CPrevents racemization
CatalystTi(OiPr)₄/(R)-BINOLEnsures C14/C15 stereochemistry
SolventAnhydrous CH₂Cl₂Minimizes hydrolysis

Oligosaccharide Synthesis

Hexose Building Blocks

The (2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl (β-D-xylopyranosyl) and (2R,3R,4S,5S,6R)-oxane (β-D-glucopyranosyl) units are prepared via:

  • Trichloroacetimidate method : Per-acetylated glycosyl donors are activated using BF₃·OEt₂, achieving >80% α-selectivity.

  • Enzymatic deprotection : Candida antarctica lipase B selectively removes acetyl groups at O-3/O-4 positions while retaining O-6 protection.

Glycosidic Bond Formation

Inter-sugar linkages are established through:

  • Silver(I)-promoted Koenigs-Knorr reaction : Ag₂CO₃ and molecular sieves in anhydrous CH₃CN yield β-(1→6) linkages with 74% efficiency.

  • N-Iodosuccinimide (NIS)/TfOH activation : Enables coupling of 2,6-di-O-acetyl-3,4-O-carbonate-protected glucose to xylose acceptors.

Glycosylation of Terpene Core

Orthogonal Protection Strategy

  • Primary hydroxyl (C6) : Protected as p-methoxybenzyl (PMB) ether (removed via DDQ oxidation).

  • Secondary hydroxyls (C3/C4) : Benzoate esters stable under glycosylation conditions.

Catalytic Glycosylation

  • Donor : Per-benzoylated glucosyl trichloroacetimidate (1.2 equiv).

  • Conditions :

    • Catalyst: TMSOTf (0.1 equiv)

    • Solvent: Toluene/CH₂Cl₂ (4:1 v/v) at −40°C

    • Yield: 68% β-anomer, α:β = 1:9

Side reactions :

  • Competitive aglycone epimerization at C15 (≤5%).

  • Partial hydrolysis of PMB group (mitigated by rigorous drying).

Final Deprotection and Purification

Sequential Deprotection

  • Saponification : K₂CO₃/MeOH/H₂O (2:2:1) removes benzoates (24 h, 25°C).

  • Hydrogenolysis : H₂/Pd(OH)₂ cleaves PMB groups (50 psi, 6 h).

  • Acid wash : 0.1 M HCl(aq) eliminates residual Ti catalysts.

Chromatographic Purification

  • Stationary phase : C18-functionalized silica (5 µm, 100 Å).

  • Mobile phase : Gradient from H₂O/MeCN (95:5) to (70:30) over 40 min.

  • Recovery : 92.4% purity by HPLC (λ = 210 nm).

Alternative Synthetic Routes

Enzymatic Glycosylation

  • Limitations : Sucrose phosphorylase from Bifidobacterium adolescentis shows <20% activity toward pentacyclic terpene acceptors.

  • Progress : Directed evolution mutants (e.g., T294L/Q345A) improve kcat/Km by 15-fold for bulkier aglycones.

Continuous Flow Synthesis

  • Reactor design : Perfluorosulfonic acid (PFSA) resin-packed column enables:

    • 98.5% glycoside conversion at 120°C

    • 50% reduced catalyst loading vs. batch process.

  • Throughput : 12.8 g/hr of terpene glycoside at pilot scale.

Analytical Validation

Structural Confirmation

TechniqueKey DataReference
¹³C NMRδ 105.2 (C1 of β-D-Glcp)
HRMS (ESI-)m/z 901.4021 [M-H]⁻ (Δ = 1.3 ppm)
X-ray diffractionP2₁2₁2₁ space group, Rfactor = 0.041

Purity Assessment

  • HPLC : tR = 18.24 min (C18, 5 µm, 4.6 × 250 mm).

  • Water content : <0.5% by Karl Fischer titration.

Industrial-Scale Considerations

Cost Drivers

  • Catalyst recycling : PFSA resin reused ≥15 cycles without activity loss.

  • Solvent recovery : 98% CH₂Cl₂ reclaimed via falling-film evaporation.

Environmental Impact

  • E-factor : 23.7 kg waste/kg product (vs. 48.9 for classical routes).

  • PMI (Process Mass Intensity) : 56.2, dominated by glycosylation solvents .

Analyse Des Réactions Chimiques

Astragaloside IV undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, hydrogen peroxide, and sodium borohydride. Major products formed from these reactions include cycloastragenol and other derivatives. For example, the oxidation of astragaloside IV can lead to the formation of cycloastragenol, which has been shown to possess several biological activities .

Applications De Recherche Scientifique

Pharmacological Applications

  • Venous Disease Treatment : Recent studies have suggested that derivatives of this compound may inhibit STAT3 activation induced by interleukin 6 (IL-6), which is significant in treating venous diseases characterized by increased venous pressure and inflammation .
  • Antioxidant Properties : The compound exhibits antioxidant activity and has been linked to protective effects against oxidative stress in various cellular models. This is particularly relevant for conditions such as chronic venous insufficiency and varicose veins .
  • Anticancer Activity : Compounds structurally related to this molecule have shown promise in anticancer applications due to their ability to modulate various signaling pathways involved in tumor growth and metastasis .
  • Neuroprotective Effects : There is emerging evidence that suggests this compound may have neuroprotective properties that could be beneficial in neurodegenerative diseases .

Biochemical Mechanisms

The biochemical mechanisms underlying the actions of this compound involve its interaction with specific proteins and pathways:

  • Binding Affinity : Docking simulations have indicated that the compound binds effectively to proteins involved in cell signaling pathways associated with inflammation and cancer progression .
  • Metabolic Pathways : The compound is metabolized into various active forms that may exert different biological effects depending on the target tissues and conditions .

Case Studies

  • Chronic Venous Insufficiency : A study highlighted the use of a derivative of this compound in patients suffering from chronic venous insufficiency. The results indicated a significant reduction in symptoms and improved quality of life for patients over a 12-week treatment period.
  • Cancer Cell Lines : In vitro studies using cancer cell lines have demonstrated that the compound can induce apoptosis in malignant cells while sparing normal cells from toxicity .

Data Tables

Application AreaMechanism of ActionReferences
Venous Disease TreatmentInhibition of IL-6 induced STAT3 activation
Antioxidant ActivityScavenging free radicals
Anticancer ActivityModulation of tumor growth signaling
Neuroprotective EffectsProtection against oxidative stress

Mécanisme D'action

The mechanism of action of astragaloside IV involves multiple molecular targets and pathways. It exerts its effects through antioxidative stress, anti-inflammatory pathways, regulation of calcium homeostasis, and improvement of myocardial energy metabolism. Astragaloside IV can protect vascular endothelial cells, relax blood vessels, stabilize atherosclerotic plaques, and inhibit the proliferation and migration of vascular smooth muscle cells. It also enhances autophagy and attenuates inflammatory reactions by activating immune pathways .

Comparaison Avec Des Composés Similaires

Structural Similarity Analysis

Methods like Extended Connectivity Fingerprints (ECFP) and SIMCOMP (maximal common substructure analysis) are critical for comparing this compound to analogues. Key findings include:

Compound Name / ID Core Structure Substituents Similarity Score (ECFP/SIMCOMP) Biological Activity (if known) Reference
Target Compound Pentacyclo[9.7.0]octadecane 2-methyloxolan-2-yl, trihydroxyoxan-2-yl, hydroxymethyl oxane N/A Hypothesized kinase inhibition
Compound 21 () Purine-linked glycoside Tetrahydro-2H-pyran, hydroxyl groups ECFP: 0.72 Antiviral, enzyme inhibition
Nymphaeol B () Flavonoid Prenylated benzene, hydroxyl groups SIMCOMP: 0.65 Antioxidant, acetylcholinesterase inhibition
Schizolaenone C () Diterpenoid Cyclohexene, hydroxyl, methyl groups SIMCOMP: 0.58 Anti-inflammatory
Lanthanide 4,4′-oxybis(benzoates) () Aromatic carboxylate Oxybis(benzoate), lanthanide coordination ECFP: 0.41 Luminescent, catalytic

Key Observations :

Sugar Moieties: The target compound’s pyranose and oxane rings share topological similarity with Compound 21 (), which also exhibits glycosidic linkages and hydroxyl-rich regions.

Pentacyclic Core: The rigid pentacyclic structure is rare but resembles diterpenoids like schizolaenone C (), albeit with divergent substituents. Such cores often enhance binding specificity in enzyme interactions .

Substituent Diversity: The 2-methyloxolan-2-yl group is structurally distinct from prenylated groups in nymphaeol B (), highlighting how minor modifications alter physicochemical properties and target affinity .

Functional and Bioactivity Comparisons
  • Enzyme Inhibition : The target compound’s glycosylation and hydroxylation patterns align with kinase inhibitors identified via SwissSimilarity (). For example, JAK/STAT inhibitors often feature hydroxyl-rich glycosides for hydrogen bonding with catalytic domains .
  • Transcriptomic vs. Structural Similarity: notes that transcriptomic signatures (e.g., cell response data) may predict bioactivity better than chemical fingerprints for 25% of targets. Thus, compounds with divergent structures but similar transcriptomic profiles could share therapeutic effects with the target compound .
  • Regulatory Specificity: emphasizes that global similarity (SIMCOMP) may overlook functional divergence due to incomplete regulatory interaction data. For instance, the target compound’s pentacyclic core may confer unique binding kinetics despite structural overlap with diterpenoids .

Activité Biologique

The compound known as (2R,3R,4S,5S,6R)-2-[[(3R,9R,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with significant biological activities. This article aims to explore its biological activity through a review of existing literature and research findings.

Chemical Structure and Properties

The compound features multiple hydroxyl groups and a pentacyclic structure that contribute to its potential biological activities. The stereochemistry of the molecule plays a crucial role in its interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structural characteristics often exhibit strong antioxidant properties. Antioxidants are vital for combating oxidative stress in biological systems. The presence of multiple hydroxyl groups in this compound suggests a potential for scavenging free radicals and inhibiting lipid peroxidation.

Antimicrobial Activity

Preliminary studies on related compounds have shown significant antimicrobial effects against various pathogens:

Compound Pathogen MIC (μg/mL)
Rotungenic AcidStaphylococcus aureus2.5
Oleanolic AcidMycobacterium smegmatis2.5
LupeolBacillus subtilis5

These findings suggest that the target compound may also possess antimicrobial properties due to its structural similarities with known active compounds .

Anti-inflammatory Activity

The compound has been studied for its ability to inhibit the NF-kappaB pathway—a critical mediator in inflammatory responses. It has been reported that similar compounds can reduce the expression of adhesion molecules and cytokines involved in inflammation .

The mechanism by which this compound exerts its biological effects likely involves the modulation of various signaling pathways:

  • Inhibition of NF-kappaB : The compound may prevent the activation of NF-kappaB by interfering with upstream signaling molecules.
  • Antioxidant Mechanisms : Hydroxyl groups can donate electrons to free radicals and stabilize them without becoming reactive themselves.
  • Antimicrobial Action : The interaction with bacterial membranes may disrupt their integrity or interfere with metabolic processes.

Case Studies

Several studies have highlighted the therapeutic potential of structurally similar compounds:

  • Study on Lupeol : Demonstrated significant antitumor activity in mouse skin carcinogenesis models through cell cycle arrest mechanisms .
  • Research on Heliangolide : Found to modulate multidrug resistance proteins leading to increased sensitivity to cytotoxins in cancer cells .

Q & A

Q. What are the primary synthetic challenges in constructing the pentacyclic core of this compound, and what strategies are effective in addressing them?

The pentacyclo[9.7.0.01,3.03,8.012,16]octadecane system requires precise stereochemical control due to its fused rings and multiple chiral centers. Key strategies include:

  • Stepwise annulation using transition-metal-catalyzed cycloadditions to build smaller rings before assembling the pentacyclic structure .
  • Protecting group optimization (e.g., silyl ethers, benzoyl groups) to manage hydroxyl and methyl substituents during iterative oxidation and glycosylation steps .
  • Heuristic algorithms (e.g., Bayesian optimization) to screen reaction parameters (temperature, solvent polarity, catalyst loading) for high-yield intermediates .

Q. How can researchers validate the stereochemical configuration of the compound’s oxolane and oxane subunits?

  • NMR-based methods : Use NOESY/ROESY to confirm spatial proximity of protons in the oxolane (e.g., 2-methyl substituent) and oxane (e.g., hydroxymethyl group) rings .
  • X-ray crystallography : Resolve absolute configuration of the pentacyclic core and glycosidic linkages .
  • Comparative CD spectroscopy : Compare experimental circular dichroism spectra with computational predictions for chiral centers .

Q. What analytical techniques are critical for characterizing the glycosidic linkages in this compound?

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula and fragmentation patterns .
  • 2D NMR (HSQC, HMBC) to map 1H^1H-13C^{13}C correlations and glycosidic bond positions .
  • Enzymatic hydrolysis with specific glycosidases to selectively cleave and identify sugar moieties .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding the compound’s conformational flexibility?

  • Molecular dynamics (MD) simulations : Model the compound’s flexibility in aqueous vs. hydrophobic environments to explain discrepancies in NMR-derived coupling constants .
  • Density functional theory (DFT) : Calculate thermodynamic stability of stereoisomers and compare with experimental yields to identify dominant pathways .
  • Machine learning (ML) : Train models on existing conformational data to predict solvent-dependent behavior .

Q. What methodologies enable the study of this compound’s interactions with biological targets (e.g., enzymes, membranes)?

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Cryo-EM or molecular docking : Map interactions between the pentacyclic core and hydrophobic pockets of target proteins .
  • Fluorescence anisotropy : Track conformational changes in the glycosidic region upon binding .

Q. How can researchers optimize the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic/basic conditions and monitor decomposition via LC-MS .
  • Kinetic modeling : Derive Arrhenius parameters for hydrolysis of labile groups (e.g., hydroxymethyl) .
  • Stabilizer screening : Test excipients (e.g., cyclodextrins) to protect against oxidative degradation .

Key Notes for Experimental Design

  • Contradiction management : Cross-validate stereochemical assignments using both experimental (NMR/X-ray) and computational (DFT/MD) data .
  • Scale-up challenges : Use flow chemistry to improve reproducibility of glycosylation steps .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.